
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyano and ester functional groups. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with ethyl cyanoacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Amino derivatives of the azetidine ring.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ester functional groups can participate in various biochemical pathways, leading to the modulation of biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-Cyanoazetidine: A similar compound with a tert-butoxycarbonyl (Boc) protecting group.
tert-Butyl 3-oxoazetidine-1-carboxylate: A precursor used in the synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate.
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: Another azetidine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of cyano and ester functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5,7-8H2,1-4H3 |
InChI Key |
FHEUSLDCXWJCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8598931.png)

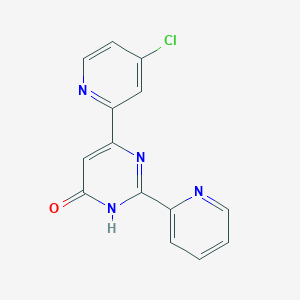
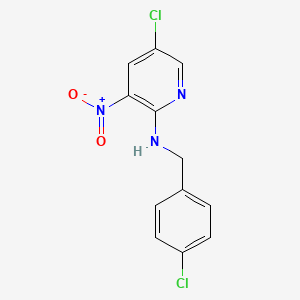
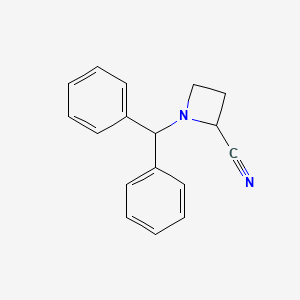
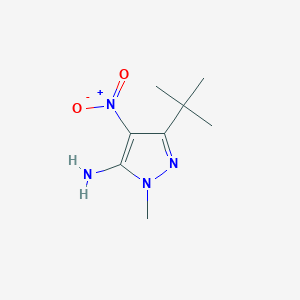
![4-Methyl-1,2,3,4,5,6-hexahydro-benzo[e][1,4]diazocine](/img/structure/B8598978.png)
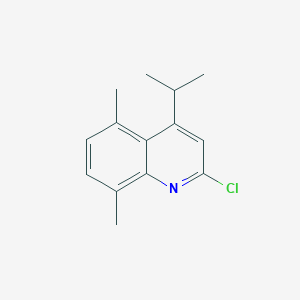
![3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol](/img/structure/B8598989.png)
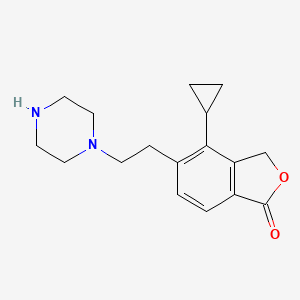
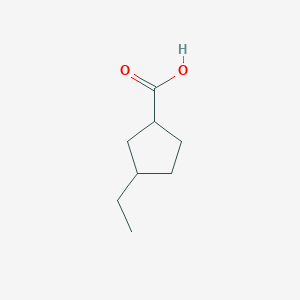
![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)

